[(6Ar,9R,10aS)-10a-methoxy-7-methyl-4,6,6a,8,9,10-hexahydroindolo[4,3-fg]quinolin-9-yl]methanol
[(6Ar,9R,10aS)-10a-methoxy-7-methyl-4,6,6a,8,9,10-hexahydroindolo[4,3-fg]quinolin-9-yl]methanol
Brand Name:
Vulcanchem
CAS No.:
35121-60-9
VCID:
VC0121683
InChI:
InChI=1S/C17H22N2O2/c1-19-9-11(10-20)7-17(21-2)13-4-3-5-14-16(13)12(8-18-14)6-15(17)19/h3-5,8,11,15,18,20H,6-7,9-10H2,1-2H3/t11-,15-,17+/m1/s1
SMILES:
CN1CC(CC2(C1CC3=CNC4=CC=CC2=C34)OC)CO
Molecular Formula:
C17H22N2O2
Molecular Weight:
286.37 g/mol
[(6Ar,9R,10aS)-10a-methoxy-7-methyl-4,6,6a,8,9,10-hexahydroindolo[4,3-fg]quinolin-9-yl]methanol
CAS No.: 35121-60-9
Reference Standards
VCID: VC0121683
Molecular Formula: C17H22N2O2
Molecular Weight: 286.37 g/mol
CAS No. | 35121-60-9 |
---|---|
Product Name | [(6Ar,9R,10aS)-10a-methoxy-7-methyl-4,6,6a,8,9,10-hexahydroindolo[4,3-fg]quinolin-9-yl]methanol |
Molecular Formula | C17H22N2O2 |
Molecular Weight | 286.37 g/mol |
IUPAC Name | [(6aR,9R,10aS)-10a-methoxy-7-methyl-4,6,6a,8,9,10-hexahydroindolo[4,3-fg]quinolin-9-yl]methanol |
Standard InChI | InChI=1S/C17H22N2O2/c1-19-9-11(10-20)7-17(21-2)13-4-3-5-14-16(13)12(8-18-14)6-15(17)19/h3-5,8,11,15,18,20H,6-7,9-10H2,1-2H3/t11-,15-,17+/m1/s1 |
Standard InChIKey | JGQZSBLQHCTAJF-JGFGOQIWSA-N |
Isomeric SMILES | CN1C[C@@H](C[C@]2([C@H]1CC3=CNC4=CC=CC2=C34)OC)CO |
SMILES | CN1CC(CC2(C1CC3=CNC4=CC=CC2=C34)OC)CO |
Canonical SMILES | CN1CC(CC2(C1CC3=CNC4=CC=CC2=C34)OC)CO |
Synonyms | 10-O-Methyllumilysergol; 10-Methoxydihydrolysergol; 10-O-Methyllumilysergol; 10α-Methoxy-9,10-dihydrolysergol; 10α-Methoxydihydrolysergol; 10α-Methoxylumilysergol; 8β-(Hydroxymethyl)-10α-methoxy-6-methylergoline; Luol; O10-Methyllumilysergol; |
PubChem Compound | 13536793 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume